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molecular formula C15H21NO3 B8778225 N-[(4-hexylphenyl)carbonyl]glycine

N-[(4-hexylphenyl)carbonyl]glycine

Cat. No. B8778225
M. Wt: 263.33 g/mol
InChI Key: PAHJFJKPMFSNIL-UHFFFAOYSA-N
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Patent
US05595685

Procedure details

In a 200 ml-three-necked flask, 3.34 g (44.5 mM) of glycine, 0.89 g (22.3 mM) of sodium hydroxide and 16.7 ml of distilled water were placed and mixed. To the solution, 16.7 ml of dioxane was added. To the resultant mixture, a solution of 0.89 g (22.3 mM) of sodium hydroxide in 8.4 ml of distilled water and a solution of 5.00 g (22.2 mM) of 4-hexylbenzoyl chloride in 33.4 ml of dioxane were gradually added simultaneously at -1° to 3° C. by dropping funnels, respectively, followed by stirring for 30 minutes at 1°-2° C. After the reaction, 2.3 ml of concentrated hydrochloric acid was added to the reaction mixture to precipitate a crystal. The crystal was recovered by filtration and washed with water, followed by drying and recrystallization from ethyl acetate to obtain 4.86 g of N-(4-hexylbenzoyl)glycine (Yield: 82.9%).
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 mL
Type
solvent
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.89 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
8.4 mL
Type
solvent
Reaction Step Four
Quantity
33.4 mL
Type
solvent
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Five
Quantity
16.7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[CH2:8]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].Cl>O.O1CCOCC1>[CH2:8]([C:14]1[CH:15]=[CH:16][C:17]([C:18]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:19])=[CH:21][CH:22]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
16.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.89 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.89 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
8.4 mL
Type
solvent
Smiles
O
Name
Quantity
33.4 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
16.7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes at 1°-2° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 82.9%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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